molecular formula C9H4F6O3 B12853015 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid

Cat. No.: B12853015
M. Wt: 274.12 g/mol
InChI Key: INFNVLCOAJVGDO-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by two electron-withdrawing substituents: a trifluoromethoxy (-OCF₃) group at the para position and a trifluoromethyl (-CF₃) group at the meta position on the benzene ring. These substituents significantly influence its physicochemical properties, including acidity, lipophilicity, and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C9H4F6O3

Molecular Weight

274.12 g/mol

IUPAC Name

4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H4F6O3/c10-8(11,12)5-3-4(7(16)17)1-2-6(5)18-9(13,14)15/h1-3H,(H,16,17)

InChI Key

INFNVLCOAJVGDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 3-Trifluoromethylbenzoic Acid as a Key Intermediate

A closely related compound, 3-trifluoromethylbenzoic acid, is often prepared as a precursor or model for the synthesis of more complex fluorinated benzoic acids. The process involves three main steps:

Step Description Conditions and Notes
Chlorination m-Xylene is chlorinated under initiator or light to form bis(trichloromethyl)benzene intermediates Temperature: 60-240 °C (preferably 80-150 °C); initiators or light used to promote chlorination
Controlled Fluorination Conversion of trichloromethyl intermediates to trichloromethyl trifluoromethylbenzene using HF and catalysts Use of antimony pentachloride (0.5 wt%) as catalyst; multiple HF additions at 50-70 °C; fluorination yield ~53%
Catalytic Hydrolysis Hydrolysis of trichloromethyl trifluoromethylbenzene to 3-trifluoromethylbenzoic acid using zinc catalysts Zinc acetate or other zinc salts (1-10 wt%); temperature 120-150 °C; water added slowly over 12-18 hours; yield ~80%

Purification involves dissolving the crude acid in aqueous sodium hydroxide, extracting impurities with organic solvents (e.g., chloroform, methylene dichloride), acidifying to precipitate the acid, and drying to obtain >99.9% purity with melting point 106.0-106.2 °C.

Synthesis of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic Acid

While direct literature on this exact compound is limited, synthesis methods for closely related compounds such as 4-(trifluoromethoxy)-2-(trifluoromethyl)benzoic acid provide insight. The general approach involves:

  • Starting from substituted benzaldehydes or anisole derivatives.
  • Chlorination and fluorination steps to introduce trifluoromethoxy and trifluoromethyl groups.
  • Palladium-catalyzed cross-coupling or radical chlorination under UV light to functionalize the aromatic ring.
  • Oxidation of aldehyde groups to carboxylic acids using oxygen in the presence of copper and cobalt acetate catalysts in aqueous media at ~70 °C.

A representative synthetic sequence includes:

Step Description Conditions and Notes
Radical Chlorination Anisole and 4-chlorobenzotrifluoride reacted with chlorine under UV light and radical initiators 90-100 °C, chlorine flow maintained for several hours; reaction completion monitored by GC-MS
Fluorination Conversion of trichloromethoxy benzene to trifluoromethoxy benzene using anhydrous HF 80 °C for 4-6 hours under pressure (30-35 kg/cm²); byproduct HCl removed by purging
Oxidation Oxidation of trifluoromethylbenzaldehyde to corresponding benzoic acid Oxygen atmosphere, Cu(OAc)2·H2O and Co(OAc)2·4H2O catalysts, 70 °C, 1 hour; yield ~99%

These steps can be adapted to install the trifluoromethoxy and trifluoromethyl groups at the 4- and 3-positions respectively, followed by oxidation to the acid.

Reaction Step Catalyst/Initiator Temperature (°C) Time (hours) Solvent/Medium Yield (%) Notes
Chlorination Radical initiator or light 60-150 4-5 Anisole or m-xylene - Chlorine flow maintained; UV illumination
Fluorination Antimony pentachloride (0.5 wt%) 50-70 4 Anhydrous HF 53 Multiple HF additions; pressure up to 35 kg/cm²
Hydrolysis Zinc acetate (1-10 wt%) 120-150 12-18 Water 80 Slow water addition; catalytic hydrolysis
Oxidation Cu(OAc)2·H2O, Co(OAc)2·4H2O 70 1 Water, oxygen atmosphere 99 Mild conditions; high selectivity
  • Acid-base extraction: Dissolving crude acid in aqueous sodium hydroxide to form soluble sodium salt.
  • Organic solvent extraction: Removal of organic impurities using solvents such as chloroform, methylene dichloride, ethyl acetate.
  • Acidification: Precipitation of pure acid by acidifying the aqueous solution with hydrochloric acid.
  • Filtration and drying: Isolation of solid acid with purity >99.9% and melting point consistent with literature values.
Method Step Key Reagents/Conditions Purpose Yield (%) Purity (%) Reference
Chlorination m-Xylene, chlorine, radical initiator, 80-150 °C Formation of trichloromethyl intermediates - -
Fluorination Antimony pentachloride, HF, 50-70 °C Introduction of trifluoromethyl group 53 99.6
Catalytic Hydrolysis Zinc acetate, water, 120-150 °C Conversion to benzoic acid 80 99.9
Oxidation Cu(OAc)2, Co(OAc)2, oxygen, 70 °C Aldehyde to acid oxidation 99 -
  • The multi-step synthesis requires precise control of temperature, catalyst loading, and reagent addition rates to optimize yield and purity.
  • Zinc salts are effective catalysts for hydrolysis of trichloromethyl intermediates to carboxylic acids.
  • Fluorination using HF and antimony pentachloride is a critical step that must be carefully managed due to corrosive reagents and pressure conditions.
  • Oxidation of trifluoromethylbenzaldehydes to acids can be efficiently achieved under mild aerobic conditions with copper and cobalt catalysts.
  • Purification by acid-base extraction and solvent washing yields high-purity products suitable for research and industrial applications.

The preparation of this compound involves sophisticated multi-step synthetic routes combining chlorination, fluorination, catalytic hydrolysis, and oxidation reactions. The use of zinc catalysts for hydrolysis and copper/cobalt catalysts for oxidation under controlled conditions enables high yields and purities. These methods are supported by patent literature and research findings, providing a robust framework for the synthesis of this valuable fluorinated benzoic acid derivative.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid core can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of the compound.

Scientific Research Applications

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can form strong interactions, such as halogen bonding, with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and chemical behavior of fluorinated benzoic acids is highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid -CF₃ (3), -OCF₃ (4) C₉H₄F₆O₃ 292.13* High lipophilicity; potential enzyme inhibition
4-Methyl-3-(trifluoromethyl)benzoic acid -CF₃ (3), -CH₃ (4) C₉H₇F₃O₂ 204.15 Reduced acidity vs. trifluoromethoxy analog; intermediate in drug synthesis
4-Methoxy-3-(trifluoromethyl)benzoic acid -CF₃ (3), -OCH₃ (4) C₉H₇F₃O₃ 220.15 Lower electron-withdrawing effect than -OCF₃; used in organic synthesis
3-(Trifluoromethoxy)benzoic acid -OCF₃ (3) C₈H₅F₃O₃ 206.12 Moderate acidity; antimicrobial applications
4-(Trifluoromethoxy)benzoic acid -OCF₃ (4) C₈H₅F₃O₃ 206.12 Soluble epoxide hydrolase (sEH) inhibition

*Calculated based on analogous compounds.

Key Research Findings

Solubility and Crystallization

  • This compound is sparingly soluble in polar solvents (e.g., water) but crystallizes efficiently from chloroform, as observed in related compounds (e.g., 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid) .
  • 4-(Trifluoromethoxy)benzoic acid exhibits higher aqueous solubility than its dual-substituted counterpart due to reduced steric hindrance .

Stability Under Acidic Conditions

  • The trifluoromethoxy group is resistant to hydrolysis under acidic conditions, whereas methoxy analogs (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid) are prone to demethylation, limiting their utility in low-pH environments .

Q & A

Q. What role does this compound play in designing fluorinated covalent inhibitors?

  • Answer : The carboxylic acid moiety enables conjugation to warhead groups (e.g., α,β-unsaturated ketones) for covalent binding. Fluorine’s electronegativity enhances target affinity and membrane permeability. Test reactivity via Michael addition kinetics and crystallography to confirm binding modes .

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